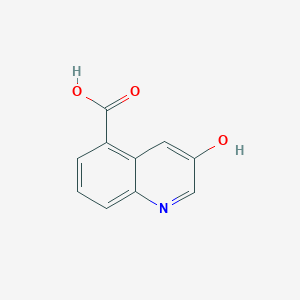

3-Hydroxyquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxyquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEWWTDUGZSNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-Hydroxyquinoline-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-Hydroxyquinoline-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded strategies for the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Lacking a single, established protocol in surveyed literature, this document presents two plausible and robust synthetic pathways, designed by applying fundamental principles of quinoline chemistry. The guide delves into the mechanistic rationale behind each proposed route, offering detailed, step-by-step experimental protocols. It is intended for an audience of researchers, organic chemists, and drug development professionals, providing the necessary technical depth to enable the practical synthesis of this target molecule.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinolines functionalized with hydroxyl and carboxylic acid moieties exhibit a wide range of biological activities. This compound combines these key functional groups, making it a valuable target for synthetic exploration.

The synthesis of this molecule presents a unique challenge due to the specific arrangement of its substituents. A successful strategy must address two primary challenges:

-

Regiocontrol of the Carboxylic Acid: Ensuring the carboxylic acid is positioned at the C5 position of the quinoline ring.

-

Installation of the Hydroxyl Group: Introducing a hydroxyl group specifically at the C3 position.

This guide proposes two distinct, logical synthetic strategies to achieve this target, as illustrated below.

Caption: High-level overview of the two proposed synthetic strategies.

Strategy A focuses on constructing the quinoline ring from a precursor that already contains the C5-carboxylic acid, using a reaction that inherently generates the C3-hydroxyl group. Strategy B involves the initial synthesis of a quinoline-5-carboxylic acid scaffold, followed by a regioselective hydroxylation at the C3 position.

Strategy A: Ring Formation with Concurrent Hydroxylation via Modified Conrad-Limpach Synthesis

This approach is predicated on the reaction of a substituted aniline with a malonic ester derivative. The use of 3-aminobenzoic acid as the starting aniline ensures the correct placement of the carboxylic acid group, while the malonic ester provides the three-carbon unit that will form the pyridine ring, including the C3-hydroxy (or keto tautomer) functionality.

Mechanistic Rationale

The Conrad-Limpach and related Knorr syntheses involve the condensation of anilines with β-ketoesters or malonic esters.[1][2] By reacting 3-aminobenzoic acid with diethyl malonate, we can form a β-aminoacrylate intermediate. Subsequent thermal cyclization via intramolecular Friedel-Crafts acylation, followed by tautomerization, is expected to yield the desired 4-hydroxy-2-quinolone structure, which can be considered a tautomer or isomer of the target molecule. A final hydrolysis step would yield the carboxylic acid. The key to this pathway is the regioselectivity of the initial cyclization.

The electrophilic cyclization onto the benzene ring of the 3-aminobenzoic acid intermediate can occur at either the C2 or C6 position (ortho to the amine).

-

Cyclization at C6: Leads to the desired 5-carboxy quinoline derivative.

-

Cyclization at C2: Leads to the isomeric 7-carboxy quinoline derivative.

The carboxylic acid group is an electron-withdrawing, meta-directing group, which deactivates the ring towards electrophilic substitution. The amino group is a powerful activating, ortho-, para-directing group. The cyclization is therefore directed by the amino group. Steric hindrance at the C2 position from the adjacent carboxylic acid may favor cyclization at the less hindered C6 position, potentially leading to a higher yield of the desired 5-carboxy isomer.[3]

Sources

3-Hydroxyquinoline-5-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 3-Hydroxyquinoline-5-carboxylic Acid: Structure, Properties, and Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it a cornerstone in medicinal chemistry. When functionalized with hydroxyl (-OH) and carboxylic acid (-COOH) groups, the resulting hydroxyquinoline carboxylic acid framework gains additional chemical versatility, including enhanced solubility, hydrogen bonding capability, and potent metal-chelating properties. These features are instrumental in mediating a wide array of biological activities, from antimicrobial to anticancer and enzyme inhibition.[1][2][3]

This technical guide provides a comprehensive overview of a specific, yet less-explored isomer: This compound . While its close relatives, such as the 8-hydroxy and 4-hydroxy isomers, have been more extensively studied, this guide aims to consolidate the available information and provide expert-driven insights into the structure, properties, synthesis, and potential applications of the 3-hydroxy-5-carboxylic acid derivative. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the untapped potential of this molecule.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its unique arrangement of functional groups on the quinoline core. The hydroxyl group at position 3 and the carboxylic acid at position 5 dictate its chemical behavior and potential for biological interactions.

Caption: A representative workflow for the synthesis of quinoline carboxylic acids.

Representative Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for similar compounds and requires experimental optimization.

-

Step 1: Condensation. To a solution of 3-amino-5-formylbenzoic acid (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. Remove the solvent under reduced pressure. The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to 240-260 °C for 30-60 minutes to induce thermal cyclization.

-

Step 3: Hydrolysis & Purification. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration. The crude product is then subjected to hydrolysis with aqueous sodium hydroxide, followed by acidification with HCl to precipitate the final carboxylic acid.

-

Step 4: Recrystallization. The final product, this compound, can be purified by recrystallization from a suitable solvent system like ethanol/water or DMF.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of protons and carbons. Expected spectra can be estimated by comparison with similar structures. [4][5]* Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid, the phenolic O-H, and C=O stretches.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Applications

The hydroxyquinoline carboxylic acid scaffold is a rich source of bioactive molecules. By drawing parallels with its isomers, we can formulate strong hypotheses about the therapeutic potential of this compound.

Mechanism of Action: Metal Chelation

A primary mechanism of action for many hydroxyquinolines is their ability to chelate essential metal ions, such as iron (Fe), zinc (Zn), and copper (Cu). [6][7]By sequestering these ions, the compounds can disrupt vital metalloenzyme functions within pathogenic cells or alter metal-dependent signaling pathways, leading to antimicrobial or anticancer effects.

Caption: The role of metal chelation in the biological activity of hydroxyquinolines.

Potential as an Enzyme Inhibitor

The structural isomer 8-hydroxyquinoline-5-carboxylic acid , also known as IOX1, is a well-characterized inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. [8][9]These enzymes, including histone demethylases and prolyl hydroxylases, are critical regulators of epigenetics and cellular responses to hypoxia. The ability of IOX1 to inhibit these enzymes stems from its structural mimicry of 2-oxoglutarate and its capacity to chelate the active-site Fe(II) ion.

Given the structural similarity, it is highly plausible that This compound could also function as an inhibitor of this or other enzyme families. Its unique substitution pattern may confer different selectivity and potency profiles, making it a compelling candidate for screening against various enzymatic targets, such as protein kinases, where other quinoline carboxylic acids have shown activity. [10]

Antimicrobial and Anticancer Potential

The broader class of quinoline derivatives has demonstrated significant antibacterial, antifungal, and anticancer activities. [3][11]* Antibacterial: Quinolones disrupt bacterial DNA replication by inhibiting enzymes like DNA gyrase. The hydroxyquinoline scaffold can also act via membrane disruption or metal sequestration. [12]* Anticancer: The anticancer effects can be attributed to multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and the disruption of signaling pathways critical for tumor growth. [11]

Future Directions and Conclusion

This compound represents an under-explored area within the well-established field of quinoline chemistry. While its properties and activities can be inferred from related compounds, its unique structural arrangement warrants direct investigation.

Key areas for future research include:

-

Development of an Optimized Synthesis: A robust and scalable synthetic route is the first step toward enabling thorough biological evaluation.

-

Comprehensive Physicochemical Profiling: Experimental determination of properties such as pKa, solubility, and lipophilicity is crucial for understanding its drug-like potential.

-

Broad Biological Screening: The compound should be systematically screened against a diverse panel of bacterial and fungal strains, cancer cell lines, and key enzyme targets, particularly 2OG-dependent oxygenases and protein kinases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives will help elucidate the key structural features required for potency and selectivity.

References

- AiFChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459617, 8-Hydroxy-5-quinolinecarboxylic acid.

- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid.

- Benchchem. (n.d.). 8-Hydroxy-isoquinoline-5-carboxylic acid.

- ECHEMI. (n.d.). 3-Hydroxyquinoline-2-carboxylic acid.

- Smolecule. (2023). 8-Hydroxyquinoline-5-carboxylic acid hydrochloride.

- Cragoe, E. J., Jr., Robb, C. M., & Bealor, M. D. (1953). THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 18(5), 552–559.

- Patil, S. A., et al. (2012). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society, 56(3), 322-326.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97.

- SpectraBase. (n.d.). 3-Hydroxyquinoline.

- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0.

-

Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

- ChemicalBook. (n.d.). 7-hydroxyquinoline-3-carboxylic acid CAS#: 659730-27-5.

- Sadowski, B., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6295.

- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- ResearchGate. (n.d.). Chemical structure of a 3-quinoline-based molecule.

- ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-Quinolinecarboxylic acid, 4-[4-(dimethylamino)phenyl]-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-, propyl ester.

- ChemicalBook. (n.d.). 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum.

- Kumar, A., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 50(S1), 311-321.

- Nishino, T., & Tanaka, M. (1987). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 30(3), 442-445.

- Toti, K. S., & Hunier, B. (2009). Carboxylic Acid (Bio)Isosteres in Drug Design. Current Medicinal Chemistry, 16(24), 3129-3153.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]

- 5. 5-Hydroxyquinoline(578-67-6) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Hydroxy-isoquinoline-5-carboxylic acid | 1823359-54-1 | Benchchem [benchchem.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-Hydroxyquinoline-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxyquinoline-5-carboxylic Acid Derivatives

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, derivatives of this compound are emerging as a versatile and potent group of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics, offering insights into structure-activity relationships and future research trajectories.

The this compound Scaffold: A Privileged Core

Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, metal chelation) make it an ideal framework for designing molecules that can bind to diverse biological targets. The addition of hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 3- and 5-positions, respectively, imparts specific physicochemical properties that are critical for biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group, typically ionized at physiological pH, can form strong ionic interactions and contribute to water solubility. This unique combination of functional groups often plays a pivotal role in the molecular recognition of enzymes and receptors.

Synthetic Pathways and Methodologies

The synthesis of functionalized quinolines is a well-established field, with several named reactions providing access to the core structure. However, the specific regiochemistry of this compound derivatives requires tailored synthetic strategies.

General Synthetic Workflow

A common approach involves the construction of the quinoline ring system from acyclic precursors, followed by functional group manipulations. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a classic method for producing quinoline-4-carboxylic acids, which can serve as precursors.[1] Subsequent modifications are then required to achieve the desired 3-hydroxy-5-carboxy substitution pattern.

Caption: Generalized synthetic workflow for this compound derivatives.

A Spectrum of Biological Activities

Derivatives based on the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. Their activity is often linked to their ability to inhibit key enzymes or chelate metal ions essential for pathological processes.[2]

Anticancer Activity

The antiproliferative properties of these derivatives are among their most extensively studied attributes. They have shown efficacy against a range of cancer cell lines, often with mechanisms involving the inhibition of critical signaling pathways.

Mechanism of Action: A key mechanism involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[3] Other studies point towards the inhibition of Epidermal Growth Factor Receptor (EGFR), a well-known target in oncology.[1] The planar quinoline ring can intercalate into DNA, while the functional groups can interact with enzymes like topoisomerases, further contributing to their cytotoxic effects.

Caption: Simplified pathway of EGFR inhibition by 3-hydroxyquinoline derivatives.

Quantitative Data: The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acid deriv. | Protein Kinase CK2 (enzymatic) | 0.65 - 18.2 | [3] |

| 2-aminoquinoline-3-carboxylic acid deriv. | Protein Kinase CK2 (enzymatic) | 0.65 - 18.2 | [3] |

| 3-hydroxyquinoline derivatives | HepG2 (Hepatocellular Carcinoma) | 7.7 - 14.2 (µg/ml) | [1] |

| 3-hydroxyquinoline derivatives | HCT116 (Colon Carcinoma) | 7.7 - 14.2 (µg/ml) | [1] |

| Acetylene deriv. of 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma), A549 (Lung) | Comparable to Cisplatin | [4] |

| Acetylene deriv. of 8-hydroxyquinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to Cisplatin | [4] |

Antimicrobial Activity

The quinoline core is famously present in many antibacterial agents (e.g., fluoroquinolones). This compound derivatives continue this legacy, showing activity against a variety of pathogens, including multidrug-resistant strains.[4][5]

Mechanism of Action: The antimicrobial action is often attributed to the chelation of essential metal ions (like Fe²⁺ or Zn²⁺) required for bacterial enzyme function.[2] This disrupts cellular processes and inhibits growth. Additionally, these compounds can target bacterial DNA topoisomerases, preventing DNA replication and repair, a mechanism shared with fluoroquinolones.[6]

Quantitative Data: Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound Type | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |

| Acetylene deriv. of 8-hydroxyquinoline-5-sulfonamide (3c) | MRSA (Methicillin-resistant S. aureus) | Comparable to Oxacillin | - | [4] |

| 1-alkoxy-4-oxo-3-quinolinecarboxylic acid | Gram-negative bacteria | Comparable to N-ethyl analogs | - | [7] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 5 | - | [6] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 24 | - | [6] |

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. Certain quinoline carboxylic acids have demonstrated potent anti-inflammatory effects, rivaling classical nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]

Mechanism of Action: A primary mechanism is the suppression of inflammatory pathways in immune cells like macrophages. In response to stimuli like lipopolysaccharide (LPS), macrophages produce inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) via activation of the NF-κB pathway.[9][10] Quinoline derivatives can inhibit these processes, reducing the inflammatory cascade.[8][10]

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.

Quantitative Data: The anti-inflammatory effect can be measured by the IC₅₀ value for the inhibition of LPS-induced inflammatory markers.

| Compound Type | Assay | IC₅₀ | Comparison | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable | vs. Indomethacin | [8][9] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable | vs. Indomethacin | [8][9] |

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust. Below are representative protocols for assessing the core biological activities.

Protocol: In Vitro Anticancer MTT Assay

This protocol assesses the effect of a compound on the metabolic activity and viability of cancer cells.

-

Cell Culture: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered properly before treatment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Antibacterial MIC Determination

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

-

Bacterial Preparation: Inoculate a bacterial strain (e.g., S. aureus) into a suitable broth and incubate until it reaches the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5x10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Causality: This visual endpoint is a standardized and reliable indicator of growth inhibition.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU count after incubation is the MBC.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The existing body of research clearly demonstrates its potential in oncology, infectious diseases, and inflammatory disorders. The dual functionality of the hydroxyl and carboxylic acid groups provides a strong basis for potent biological activity, often through mechanisms like kinase inhibition and metal chelation.

Future research should focus on:

-

Lead Optimization: Systematically modifying the quinoline core with various substituents to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets for promising compounds.

-

In Vivo Studies: Validating the in vitro efficacy and safety of lead candidates in relevant animal models of cancer, infection, and inflammation.

-

Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.[6]

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this privileged chemical scaffold.

References

-

ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.[Link]

-

Musioł, R., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

-

Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]

-

Cragoe, E. J., et al. (1951). THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry. [Link]

-

Sánchez-Larios, E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

-

Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

ResearchGate. (n.d.). Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: A screening method to identify maximum incorporation capacity.[Link]

-

Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

-

Ainane, T., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.[Link]

-

Suliman, F. O. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Suliman, F. O. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Al-Shabib, N. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Profile of 3-Hydroxyquinoline-5-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2] Within this privileged heterocyclic family, the strategic placement of hydroxyl and carboxylic acid functionalities can profoundly influence physicochemical properties and pharmacological effects. This guide provides an in-depth technical exploration of 3-Hydroxyquinoline-5-carboxylic acid, a molecule of growing interest for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical attributes, and burgeoning biological applications, offering field-proven insights and detailed methodologies to empower further investigation.

The Strategic Importance of the 3-Hydroxyquinoline Carboxylic Acid Moiety

The quinoline core, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in numerous natural and synthetic bioactive compounds.[1] The introduction of a hydroxyl group at the 3-position and a carboxylic acid at the 5-position creates a unique electronic and structural landscape. The 3-hydroxy group can act as a hydrogen bond donor and acceptor, and its acidity is influenced by the nitrogen atom in the quinoline ring. The 5-carboxylic acid group, an electron-withdrawing substituent, not only provides a handle for further chemical modification but also enhances water solubility and can serve as a crucial interaction point with biological targets.[3] This combination of functional groups positions this compound and its derivatives as promising candidates for a range of therapeutic areas.

Synthetic Pathways to the 3-Hydroxyquinoline Core

The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile routes to this scaffold. While direct synthesis of this compound is not extensively detailed in readily available literature, established methods for constructing the quinoline ring and introducing the required functionalities can be logically adapted.

A plausible and efficient synthetic approach involves a domino condensation-cyclization-ring opening reaction, starting from readily available precursors.[4] One such strategy is the acid-catalyzed reaction of a substituted aniline with a suitable coumarin derivative.[4]

Experimental Protocol: A Generalizable Synthesis of Substituted 3-Carboxyquinolines[4]

This protocol outlines a rapid and efficient, acid-catalyzed, one-pot synthesis of substituted 3-carboxyquinoline derivatives at room temperature.

Materials:

-

4-Chloro-3-formylcoumarin

-

Substituted anilines

-

30% H₂SO₄ in methanol

-

Methanol

Procedure:

-

In a round-bottom flask, combine 4-Chloro-3-formylcoumarin (1.0 mmol) and the desired substituted aniline (1.0 mmol).

-

Add 30% H₂SO₄ in methanol to the mixture.

-

Stir the reaction mixture at room temperature for 5-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid product will precipitate.

-

Filter the solid product and wash thoroughly with cold methanol.

-

Characterize the final product using NMR, IR, and Mass spectrometry.

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of 30% H₂SO₄ in methanol facilitates the domino Schiff base condensation, followed by cyclization and aromatization, and finally, the ring-opening of the coumarin intermediate to yield the quinoline-3-carboxylic acid.[4]

-

Room Temperature Reaction: The efficiency of this methodology at room temperature makes it a practical and energy-efficient approach, avoiding harsh reaction conditions.[4]

-

Domino Reaction: This one-pot approach enhances efficiency by minimizing intermediate workup steps, saving time and resources.[4]

Figure 1. A generalized workflow for the synthesis of 3-carboxyquinolines.

Physicochemical Properties and Spectroscopic Characterization

| Property | Predicted/Analog-Based Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | - |

| Molecular Weight | 189.17 g/mol | [5] |

| Melting Point (°C) | ~268-273 (for 4-hydroxy-3-carboxylic acid isomer) | [6] |

| pKa | Biphasic, with values influenced by both the hydroxyl and carboxylic acid groups. | [7] |

| Solubility | Expected to have enhanced water solubility compared to the parent quinoline due to the presence of the carboxylic acid and hydroxyl groups. | [3] |

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized compounds.

-

¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the proton and carbon environments within the molecule, confirming the substitution pattern on the quinoline ring.[4][8]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C=N and C=C vibrations of the quinoline core.[4][8]

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.[4]

Biological Activities and Therapeutic Potential

Quinoline derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[1][2][9] The presence of the 3-hydroxy and 5-carboxylic acid moieties can contribute to or enhance these activities through various mechanisms.

Antimicrobial and Antifungal Activity

The 8-hydroxyquinoline scaffold is a well-known metal chelator, and this property is often linked to its antimicrobial activity.[10][11] While the 3-hydroxy isomer may have different chelating properties, the overall quinoline structure is a good starting point for antimicrobial drug design. The carboxylic acid group can also influence the compound's ability to penetrate bacterial cell walls.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity.[1][12] The mechanism of action can vary, but often involves the inhibition of key enzymes like protein kinases or topoisomerases.[12][13] The 3-hydroxy and 5-carboxylic acid groups could potentially interact with the active sites of such enzymes, making this scaffold a promising area for the development of new anticancer agents.

Figure 2. Potential biological targets of this compound.

Antioxidant Activity

Hydroxyquinolines have been investigated for their antioxidant properties.[1][14] The phenolic hydroxyl group can act as a radical scavenger, helping to mitigate oxidative stress, which is implicated in a variety of diseases. The overall electronic properties of the quinoline ring, as modulated by the carboxylic acid group, will influence this antioxidant potential.

Future Directions and Conclusion

This compound represents a promising, yet relatively underexplored, scaffold in medicinal chemistry. The synthetic accessibility of the quinoline core, combined with the versatile functionalities of the hydroxyl and carboxylic acid groups, provides a rich platform for the design and synthesis of new therapeutic agents.

Future research should focus on:

-

Development of specific and high-yield synthetic routes to this compound.

-

Comprehensive biological evaluation of the parent compound and a library of its derivatives against a wide range of therapeutic targets.

-

Structure-activity relationship (SAR) studies to understand how modifications to the quinoline core and the functional groups impact biological activity.

-

Mechanistic studies to elucidate the mode of action of active compounds.

References

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

- Cragoe, E. J., Jr., Robb, C. M., & Bealor, M. D. (1953). THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 18(5), 552-559.

-

New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). Retrieved January 20, 2026, from [Link]

- Zhan, P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

-

Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Retrieved January 20, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). Retrieved January 20, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

15.4.5 Quinolinones and Related Systems (Update 2022). (n.d.). Retrieved January 20, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Retrieved January 20, 2026, from [Link]

-

Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (n.d.). Retrieved January 20, 2026, from [Link]

-

Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 [smolecule.com]

- 4. scispace.com [scispace.com]

- 5. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of a Generation: A Technical Chronicle of the Quinolone Carboxylic Acids

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Serendipity to Rational Design

The history of quinolone carboxylic acids is a compelling narrative of scientific inquiry, beginning with a chance observation and evolving into a testament to the power of medicinal chemistry and rational drug design. This guide will navigate the pivotal moments in the discovery and development of this crucial class of antibacterial agents, from the foundational discovery of nalidixic acid to the dawn of the fluoroquinolone era. We will delve into the technical intricacies of their synthesis, the elucidation of their mechanism of action, and the perpetual challenge of antimicrobial resistance, offering field-proven insights for the modern researcher.

Chapter 1: The Serendipitous Spark - The Discovery of Nalidixic Acid

The story of the quinolones begins not with a targeted search for a new antibacterial agent, but as an unexpected byproduct of antimalarial research. In the late 1950s, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his team isolated a peculiar impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This compound exhibited modest antibacterial properties, a finding that sparked a new avenue of investigation. This initial lead, a quinolone derivative, was the catalyst for the synthesis of numerous analogs, ultimately leading to the discovery of a related but distinct heterocyclic compound: nalidixic acid, a 1,8-naphthyridine derivative, in 1962.

This pivotal moment underscores a crucial lesson in drug discovery: the importance of meticulous observation and the willingness to pursue unexpected findings. The decision to investigate the antibacterial properties of a synthetic byproduct, rather than discarding it, laid the foundation for an entire class of therapeutics.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The synthesis of the quinolone core, and by extension, the early quinolone carboxylic acids, heavily relied on established organic chemistry reactions. Among the most significant is the Gould-Jacobs reaction, a versatile method for preparing 4-hydroxyquinolines.[1][2]

The reaction proceeds in a series of steps:

-

Condensation: An aniline reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), through a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the DEEM. This is followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate.[1][3]

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[1][3]

-

Hydrolysis and Decarboxylation: Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline core.[2]

Caption: The Gould-Jacobs reaction pathway for 4-hydroxyquinoline synthesis.

Experimental Protocol: Synthesis of Nalidixic Acid

The synthesis of nalidixic acid itself involves a multi-step process, beginning with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

Step 1: Synthesis of Diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate (Intermediate 1)

-

In a reaction vessel, combine 2-amino-6-picoline and diethyl ethoxymethylenemalonate.[4]

-

Heat the mixture with stirring. An exothermic reaction will occur.

-

Maintain the reaction at 90°C for a specified period until the reaction is complete (monitored by TLC).[4]

-

Cool the reaction mixture to room temperature to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the finished intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)

-

Heat Intermediate 1 in a high-boiling point solvent (e.g., diphenyl ether).

-

The cyclization reaction occurs at elevated temperatures, leading to the formation of the naphthyridine ring system.

-

Cool the reaction mixture and isolate the cyclized product by filtration.

Step 3: Hydrolysis to 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (Intermediate 3)

-

Suspend Intermediate 2 in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux until the ester hydrolysis is complete.

-

Cool the solution and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the product.

Step 4: N-Ethylation to Nalidixic Acid

-

Dissolve Intermediate 3 in a suitable solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate).

-

Add ethyl iodide and heat the mixture to effect the N-alkylation.

-

After the reaction is complete, pour the mixture into water to precipitate the crude nalidixic acid.

-

Recrystallize the crude product from a suitable solvent to obtain pure nalidixic acid.

Chapter 2: The Fluorine Revolution - Emergence of the Fluoroquinolones

While nalidixic acid was a significant breakthrough, its clinical utility was limited by its narrow spectrum of activity (primarily against Gram-negative bacteria) and the rapid development of bacterial resistance. This spurred a new wave of research focused on modifying the quinolone scaffold to enhance its potency and broaden its antibacterial coverage. The most transformative of these modifications was the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones.

The addition of the fluorine atom and a piperazine ring at the C-7 position were found to be crucial for a broader spectrum of activity and higher intrinsic potency.[5] This strategic modification dramatically improved the drug's penetration into bacterial cells and its interaction with the target enzymes.

Norfloxacin: The First of a New Generation

Norfloxacin, synthesized in the late 1970s, was the first of the "new" quinolones and a significant leap forward. Its synthesis built upon the foundational chemistry of the earlier quinolones.

Experimental Protocol: Synthesis of Norfloxacin

A common synthetic route to norfloxacin starts from 3-chloro-4-fluoroaniline.

Step 1: Synthesis of 3-Chloro-4-fluoroaniline

-

In a reactor, combine 3-chloro-4-fluoronitrobenzene, a reducing agent such as iron powder, ethanol, and water.[6][7]

-

Slowly add hydrochloric acid, allowing the temperature to rise to and be maintained between 80-90°C.[6][7]

-

Continue stirring until the reduction of the nitro group is complete (monitored by TLC or GC).

-

After cooling, extract the 3-chloro-4-fluoroaniline with an organic solvent.

-

Dry the organic extract, remove the solvent, and purify the product by distillation to obtain a white crystalline solid.[7]

Step 2: Gould-Jacobs Reaction to form Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) in a suitable solvent and heat to initiate condensation.

-

The resulting intermediate is then cyclized at a high temperature in a high-boiling point solvent like diphenyl ether.

Step 3: N-Ethylation

-

The cyclized product is then N-ethylated using an ethylating agent like ethyl iodide in the presence of a base.

Step 4: Nucleophilic Substitution with Piperazine

-

The crucial step in the synthesis of norfloxacin is the nucleophilic substitution of the chlorine atom at the C-7 position with piperazine.[8]

-

The N-ethylated intermediate is heated with an excess of piperazine to yield norfloxacin.[8]

-

The crude norfloxacin is then purified by recrystallization.

Caption: Simplified workflow for the synthesis of Norfloxacin.

Chapter 3: Unraveling the Mechanism - The Inhibition of Bacterial DNA Gyrase

A significant milestone in the development of quinolones was the elucidation of their mechanism of action. These drugs exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (a key target in many Gram-positive bacteria).[9] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

Quinolones function by stabilizing a transient intermediate in the topoisomerase reaction, the cleavage complex, where the DNA is cut. By binding to this complex, the drugs prevent the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium.[10]

Experimental Protocol: DNA Supercoiling Inhibition Assay

The inhibitory effect of quinolones on DNA gyrase can be assessed using a DNA supercoiling inhibition assay. This in vitro assay measures the ability of a compound to prevent the enzyme from introducing negative supercoils into relaxed circular DNA.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Quinolone compounds of interest

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

On ice, prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.

-

Aliquot the reaction mixture into separate tubes.

-

Add varying concentrations of the quinolone compound to the respective tubes. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding a specific amount of DNA gyrase to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).[11]

-

Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

Interpretation of Results:

-

The no-enzyme control will show a band corresponding to the relaxed plasmid DNA.

-

The no-drug control will show a band corresponding to the supercoiled plasmid DNA, which migrates faster through the gel.

-

In the presence of an effective quinolone inhibitor, the conversion of relaxed DNA to supercoiled DNA will be inhibited. The concentration of the quinolone that inhibits 50% of the supercoiling activity is the IC50 value.

Chapter 4: The Inevitable Challenge - The Rise of Antibiotic Resistance

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. Understanding the molecular mechanisms of resistance is crucial for the development of new quinolones that can overcome these resistance mechanisms.

The primary mechanisms of quinolone resistance are:

-

Target-mediated resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[2][11] These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR) and alter the drug's binding affinity to the enzyme-DNA complex.[2]

-

Reduced drug accumulation: This can occur through decreased uptake of the drug due to alterations in the bacterial outer membrane proteins or increased efflux of the drug by overexpression of efflux pumps.[11]

-

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect DNA gyrase from quinolone binding, can also confer resistance.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the susceptibility of a bacterial strain to an antibiotic.

Broth Microdilution Method:

-

Prepare a series of twofold dilutions of the quinolone in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[12]

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Data Presentation

Table 1: Evolution of Quinolone Generations and their Antibacterial Spectrum

| Generation | Representative Drug(s) | Primary Spectrum of Activity |

| First | Nalidixic acid | Primarily Gram-negative bacteria (e.g., Enterobacteriaceae), mainly for urinary tract infections.[13] |

| Second | Ciprofloxacin, Norfloxacin | Expanded Gram-negative activity and some activity against Gram-positive bacteria and atypical pathogens.[13] |

| Third | Levofloxacin | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[9] |

| Fourth | Trovafloxacin | Broad-spectrum activity, including significant activity against anaerobic bacteria. |

Table 2: Impact of gyrA and parC Mutations on Ciprofloxacin MIC in E. coli

| Genotype | Mutation(s) | Ciprofloxacin MIC (µg/mL) | Fold Increase in MIC |

| Wild Type | None | 0.015 | 1 |

| Mutant 1 | gyrA (S83L) | 0.25 | 16.7 |

| Mutant 2 | gyrA (S83L, D87G) | 0.5 | 33.3 |

| Mutant 3 | gyrA (S83L), parC (S80I) | 2 | 133.3 |

| Mutant 4 | gyrA (S83L, D87G), parC (S80I) | 8 | 533.3 |

Data is illustrative and based on findings from multiple studies on the effects of common mutations.[14]

Conclusion: A Legacy of Innovation and a Future of Challenges

The journey of quinolone carboxylic acids, from an accidental discovery to a cornerstone of antibacterial therapy, is a powerful illustration of the scientific process. The continuous cycle of discovery, optimization, and the challenge of resistance has driven decades of innovation in medicinal chemistry. As we face the growing threat of antimicrobial resistance, the lessons learned from the history of quinolones will be invaluable in the quest for the next generation of life-saving therapeutics. The principles of rational drug design, a deep understanding of mechanism of action, and a proactive approach to anticipating and overcoming resistance will continue to guide researchers in this critical field.

References

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

PMC - NIH. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. Available from: [Link]

-

ResearchGate. Gould–Jacobs reaction | Request PDF. Available from: [Link]

-

Academia.edu. (PDF) Improved method for the synthesis of norfloxacin. Available from: [Link]

-

PubMed. Structure--activity relationship of quinolones. Available from: [Link]

-

ResearchGate. QSAR study on fluoroquinolones as antibacterial agents active for Pseudomonas aeruginosa. Available from: [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

-

PMC - NIH. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available from: [Link]

- Google Patents. CN104496986A - Preparation method of nalidixic acid.

-

PMC - NIH. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. Available from: [Link]

-

Wikipedia. Quinolone antibiotic. Available from: [Link]

-

Frontiers. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Available from: [Link]

-

Microbiology Spectrum - ASM Journals. Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Available from: [Link]

-

ResearchGate. MICs of 15 quinolones and other antibiotics, dyes, detergents, and... | Download Table. Available from: [Link]

-

ACS Publications. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure | Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Mechanism of quinolone inhibition of DNA gyrase. Available from: [Link]

-

Oxford Academic. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Available from: [Link]

-

bioRxiv. Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Available from: [Link]

-

PubMed. Mechanisms of quinolone resistance. Available from: [Link]

-

Dove Press. The First Saudi Report of Novel and Common Mutations in the gyrA and parC Genes Among Pseudomonas Spp. Clinical Isolates Recovered from Taif Area. Available from: [Link]

-

Journal of Infection in Developing Countries. Is nalidixic acid screening still valid for the detection of reduced susceptibility of fluoroquinolone with SalmonellaTyphi?. Available from: [Link]

-

MDPI. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Available from: [Link]

-

ResearchGate. Structural formula of nalidixic acid. | Download Scientific Diagram. Available from: [Link]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

-

Antimicrobial Agents and Chemotherapy - ASM Journals. Mutations in the gyrA, parC, and parE Genes Associated with Fluoroquinolone Resistance in Clinical Isolates of Mycoplasma hominis. Available from: [Link]

-

ACS Publications. Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Available from: [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. smj.org.sa [smj.org.sa]

- 10. researchgate.net [researchgate.net]

- 11. profoldin.com [profoldin.com]

- 12. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]

A Technical Guide to Determining the Solubility of 3-Hydroxyquinoline-5-carboxylic Acid

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of drug discovery and development. Poor solubility can create significant hurdles, leading to unreliable in vitro results, diminished in vivo efficacy, and complex formulation challenges. This guide provides an in-depth exploration of the principles and methodologies for determining the solubility of 3-hydroxyquinoline-5-carboxylic acid, a key heterocyclic compound. By delving into the theoretical underpinnings and providing robust experimental protocols, this document aims to equip scientists with the necessary tools to accurately characterize this molecule and navigate the complexities of its solution behavior. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a thorough and practical understanding of the science.

Introduction to this compound and its Physicochemical Landscape

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group imparts a rich and complex chemical character to the molecule, influencing its potential biological activity and, critically, its solubility.

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The quinoline ring system provides a degree of hydrophobicity, while the hydroxyl and carboxylic acid moieties are capable of hydrogen bonding and ionization, which can significantly enhance solubility in polar and aqueous media. The position of these functional groups is also crucial, affecting properties like intramolecular hydrogen bonding, which can, in turn, influence how the molecule interacts with a solvent. For instance, the hydrochloride salt of the related 8-hydroxyquinoline-5-carboxylic acid demonstrates enhanced water solubility compared to its parent compound.[1]

Understanding the compound's pKa (acid dissociation constant) is essential for predicting its solubility in aqueous solutions of varying pH. The carboxylic acid group is acidic, while the quinoline nitrogen can be protonated, and the hydroxyl group can be deprotonated at higher pH values. These ionizable centers mean that the solubility of this compound will be highly pH-dependent.

Theoretical Framework: The Energetics of Dissolution

The process of dissolving a solid solute in a liquid solvent can be conceptually broken down into three energetic steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule to occupy.

-

Solvation Energy: The energy released when the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.

For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice and cavitation energies. The "like dissolves like" principle is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] Given the polar functional groups of this compound, it is expected to have higher solubility in polar solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[3][4] It is a reliable method, though it can be time-consuming.[2]

Rationale for the Shake-Flask Method

This method is preferred for its direct measurement of the equilibrium state, providing a true representation of the compound's solubility in a given solvent at a specific temperature.[3] The extended incubation period ensures that the dissolution process has reached a steady state.[4][5]

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone). The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.[4][6]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its solubility.

Visualizing the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Potentiometric Titration for Aqueous Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine not only the intrinsic solubility but also the pKa values.[7][8][9][10] This method relies on monitoring the pH of a solution as a titrant is added.

The Underlying Principle

The solubility of a weak acid or base is highly dependent on pH. Potentiometric titration can be used to determine the intrinsic solubility (the solubility of the neutral form of the compound) by analyzing the pH changes that occur upon precipitation or dissolution.[8]

Experimental Protocol for Potentiometric Titration

-

Sample Preparation: Prepare a suspension of this compound in water or a relevant aqueous buffer.

-

Titration Setup: Place the suspension in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show inflection points that correspond to the pKa values of the ionizable groups. The intrinsic solubility can be calculated from the pH at which the compound precipitates or dissolves completely, using the Henderson-Hasselbalch equation and the law of mass action.[7][10] A double-dosing method can be employed for more precise determination of the intrinsic solubility.[8][10]

Logical Relationship in Potentiometric Analysis

Caption: Interplay of variables in potentiometric solubility analysis.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

pH: As an ionizable molecule, its solubility in aqueous media will be lowest at its isoelectric point and will increase at pH values where the carboxylic acid is deprotonated or the quinoline nitrogen is protonated.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2]

-

Solvent Polarity: Due to its polar functional groups, the solubility is expected to be higher in polar solvents like water, alcohols, and DMSO, and lower in non-polar solvents such as hexane.[2]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

Predicted Solubility Profile and Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | pH-dependent | Capable of hydrogen bonding and ionization. |

| Ethanol | High | Soluble | Polar protic solvent, can form hydrogen bonds. |

| Methanol | High | Soluble | Similar to ethanol, a polar protic solvent. |

| DMSO | High | Soluble | Polar aprotic solvent, good H-bond acceptor. |

| Acetone | Medium | Moderately Soluble | Polar aprotic solvent. |

| Hexane | Low | Insoluble | Non-polar solvent, poor interaction with polar groups. |

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and pharmaceutical applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and has detailed robust experimental methodologies—the shake-flask method and potentiometric titration—for its accurate determination. By understanding the influence of factors such as pH, temperature, and solvent choice, researchers can effectively characterize this compound and make informed decisions in their experimental designs. The provided protocols serve as a self-validating framework, ensuring that the data generated is both reliable and reproducible, which is paramount for scientific integrity and the successful development of new chemical entities.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020-06-19).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- How do you perform the shake flask method to determine solubility? - Quora. (2017-04-27).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. (2020-07-21).

- Shake-Flask Solubility Assay - Enamine.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020-06-18).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem - NIH.

- 15462-45-0, 3-Hydroxyquinoline-2-carboxylic acid Formula - ECHEMI.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF - ResearchGate.

- 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem.

- Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 - Smolecule. (2023-08-16).

- 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 - Sigma-Aldrich.

- Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions - ResearchGate.

- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. (2025-08-10).

- Solubility determination and thermodynamic modelling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures from T = 278.15 to 323.15 K | Request PDF - ResearchGate. (2025-08-08).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.

Sources

- 1. Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. quora.com [quora.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. scite.ai [scite.ai]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Quantum Yield of 3-Hydroxyquinoline-5-carboxylic acid

Foreword: Navigating the Uncharted Fluorophore Landscape